molecular formula C17H16N4O3S B11484062 6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one

6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one

Cat. No.: B11484062
M. Wt: 356.4 g/mol
InChI Key: MNQDUPSJQFKTSX-UHFFFAOYSA-N
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Description

6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one is a complex organic compound that belongs to the class of thiochromeno-pyridines This compound is characterized by its unique structure, which includes a nitro group, a thiochromene ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiochromene Ring: This step involves the cyclization of a suitable precursor to form the thiochromene ring.

    Introduction of the Nitro Group: The nitro group is introduced through nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution reactions, often using piperazine or its derivatives as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine moiety may enhance the compound’s ability to bind to biological targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one is unique due to its combination of a nitro group, thiochromene ring, and piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-9-nitrothiochromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C17H16N4O3S/c1-19-7-9-20(10-8-19)12-4-5-13(21(23)24)16-14(12)15(22)11-3-2-6-18-17(11)25-16/h2-6H,7-10H2,1H3

InChI Key

MNQDUPSJQFKTSX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])SC4=C(C3=O)C=CC=N4

Origin of Product

United States

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